molecular formula C23H18N2O4 B2834172 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide CAS No. 929413-11-6

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide

Cat. No.: B2834172
CAS No.: 929413-11-6
M. Wt: 386.407
InChI Key: GMUWBWAQKLHGEI-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted at position 2 with a 4-methoxybenzoyl group and at position 3 with a methyl group. The 6-position of the benzofuran is linked to a pyridine-4-carboxamide moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with molecules targeting kinase pathways or inflammatory mediators .

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14-19-8-5-17(25-23(27)16-9-11-24-12-10-16)13-20(19)29-22(14)21(26)15-3-6-18(28-2)7-4-15/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUWBWAQKLHGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the methoxybenzoyl group and the pyridine carboxamide moiety. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Methoxybenzoyl Group: This step often involves Friedel-Crafts acylation using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyridine Carboxamide Moiety: This can be accomplished through amide coupling reactions using pyridine-4-carboxylic acid and suitable coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the benzoyl and carboxamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues from Hydrazonoyl Chloride Derivatives ()

The compounds in (e.g., 14d–14h) share the 4-methoxybenzoyl group but differ in backbone structure and substituents. Key comparisons include:

Property Target Compound Hydrazonoyl Chlorides (14d–14h)
Core Structure Benzofuran-pyridine carboxamide Propanehydrazonoyl chloride with aryl substituents
Substituents 3-methyl, 4-methoxybenzoyl, pyridine-4-carboxamide Varied aryl groups (e.g., 4-fluoro, 4-chloro, 4-iodo, p-tolyl)
Melting Point Not reported 187–203°C (e.g., 14d: 189–192°C; 14f: 200–203°C)
IR Spectral Features Expected C=O (carboxamide, benzoyl) and C–O (methoxy) 2NH (3100–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), C=N (1600–1620 cm⁻¹)
NMR Signals Anticipated δ 3.8 ppm (OCH₃), aromatic protons (6.5–8.5 ppm), methyl (δ 2.5 ppm) Aromatic protons (δ 6.8–8.2 ppm), OCH₃ (δ 3.8 ppm), and substituent-specific signals (e.g., Cl, I)

Key Insights :

  • The 4-methoxybenzoyl group is common to both classes, but its electronic effects may differ due to conjugation with benzofuran (target) versus hydrazone (14d–14h) .

Pyridine-4-Carboxamide Derivatives (–4)

describes a Wnt inhibitor (C24H25NO) with pyridine-4-carboxamide linked to an isoquinoline and methylpiperazine, while includes dihydropyridine carboxamides (e.g., AZ331, AZ257).

Property Target Compound Wnt Inhibitor () Dihydropyridines ()
Core Structure Benzofuran-pyridine carboxamide Isoquinoline-pyridine carboxamide 1,4-Dihydropyridine with thioether and cyano groups
Functional Groups Methoxybenzoyl, methylbenzofuran Methylpiperazine, methylpyrazole Furyl, methoxyphenyl, thioether
Biological Activity Hypothesized kinase/modulator activity Confirmed Wnt pathway inhibition Potential calcium channel modulation (inferred from dihydropyridine class)
Spectral Data Anticipated C=O (amide: ~1650 cm⁻¹), aromatic C–H (NMR) Not reported IR: C≡N (~2200 cm⁻¹), C=O (~1680 cm⁻¹); NMR: thioether (δ 3.5–4.0 ppm)

Key Insights :

  • The target compound’s benzofuran and 4-methoxybenzoyl groups may confer distinct solubility and bioavailability compared to the methylpiperazine-containing Wnt inhibitor .
  • Unlike dihydropyridines (AZ331, AZ257), the target lacks the redox-active 1,4-dihydropyridine ring, suggesting divergent mechanisms (e.g., kinase vs. ion channel targeting) .

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran core, a methoxybenzoyl group, and a pyridine carboxamide moiety. Below is a summary of its key chemical properties:

PropertyValue
Molecular Formula C23H18N2O4
Molecular Weight 402.39 g/mol
IUPAC Name This compound
LogP 5.4673
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and colon cancer (HCT116) cells.

  • Mechanism of Action
    • The compound has been reported to inhibit key signaling pathways involved in cancer progression, particularly the AKT signaling pathway, which plays a crucial role in cell survival and proliferation.
    • It also induces apoptosis in cancer cells, leading to reduced cell viability and increased rates of cell death.
  • IC50 Values
    • In vitro testing revealed an IC50 value of approximately 16.4 μM against A549 cells, indicating its effectiveness in inhibiting cancer cell growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the methoxy group enhances lipophilicity, improving cellular uptake.
  • The benzofuran moiety is essential for interacting with biological targets, contributing to its anticancer properties.

Studies have demonstrated that modifications to the benzofuran structure can lead to variations in potency, underscoring the importance of SAR in drug design .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • In Vivo Studies
    • A murine model of lung cancer demonstrated that treatment with this compound significantly reduced tumor size without adverse effects on body weight or organ function .
  • Comparison with Standard Therapies
    • When compared with conventional chemotherapeutics like doxorubicin, this compound exhibited comparable antiproliferative activity, suggesting its potential as an alternative or adjunctive therapy for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to prepare N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide, and what intermediates are critical?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones .
  • Step 2 : Introduction of the 4-methoxybenzoyl group via Friedel-Crafts acylation or Suzuki coupling .
  • Step 3 : Amide coupling between the benzofuran intermediate and pyridine-4-carboxylic acid using agents like EDCI/HOBt .
  • Key intermediates : 3-Methyl-1-benzofuran-6-amine and activated pyridine-4-carboxylate derivatives.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Techniques :

  • NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming substitution patterns .
  • X-ray crystallography : Resolves 3D conformation; SHELX programs (e.g., SHELXL) refine crystal structures .
  • HRMS : Validates molecular weight and purity.

Q. What in vitro assays are used to evaluate the compound’s biological activity?

  • Assays :

  • Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines .
  • Antimicrobial screening : Broth microdilution for MIC determination .

Advanced Research Questions

Q. How can 3D-QSAR and molecular docking studies predict bioactivity and guide structural optimization?

  • Methodology :

  • 3D-QSAR : Use software (e.g., VLife MDS) to align molecules, generate pharmacophore models, and correlate steric/electrostatic fields with activity .
  • Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases), identifying critical interactions (e.g., hydrogen bonds with pyridine-4-carboxamide) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Strategies :

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding .
  • Off-target profiling : Screen against panels of related enzymes/receptors to assess selectivity .
  • Dose-response validation : Replicate studies with standardized protocols to minimize variability .

Q. What crystallographic insights inform structure-activity relationship (SAR) studies?

  • Key Findings :

  • Intermolecular interactions : X-ray data (e.g., from SHELXL-refined structures) reveal how the methoxybenzoyl group participates in π-π stacking or hydrophobic interactions .
  • Conformational flexibility : Torsion angles of the benzofuran core influence binding pocket compatibility .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • Approaches :

  • Prodrug strategies : Modify the pyridine-4-carboxamide group to enhance solubility (e.g., phosphate esters) .
  • Metabolic shielding : Introduce electron-withdrawing substituents on the benzofuran ring to reduce CYP450-mediated oxidation .

Q. What strategies are effective in designing analogs with improved target selectivity?

  • SAR-Driven Design :

  • Bioisosteric replacement : Substitute the methoxy group with halogens or trifluoromethyl to modulate electronic effects .
  • Scaffold hopping : Replace benzofuran with isoxazolo[5,4-b]pyridine to alter steric bulk and binding kinetics .

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